The synthesis of PX-478 involves several key steps, primarily focusing on the modification of an amino acid structure to enhance its inhibitory effects on HIF-1α. The general synthetic route includes:
Technical parameters such as reaction temperature, solvent choice, and reaction time are critical for optimizing yield and purity during synthesis. Specific conditions may vary based on the laboratory setup and desired scale of production.
PX-478 has a molecular formula of C₁₃H₂₀Cl₄N₂O₃, with a molecular weight of approximately 394.11 g/mol. The structure features:
The molecular structure can be represented as follows:
This configuration allows PX-478 to effectively interact with HIF-1α, inhibiting its function in tumor cells.
PX-478 primarily participates in reactions that inhibit HIF-1α activity. Key reactions include:
These reactions underscore PX-478's potential as an anti-cancer agent by targeting critical pathways involved in tumor growth.
The mechanism of action for PX-478 revolves around its ability to inhibit HIF-1α activity:
PX-478 exhibits several notable physical and chemical properties:
Property | Value |
---|---|
State | Solid |
Water Solubility | 0.017 mg/mL |
Log P (octanol-water) | -0.34 |
pKa (strongest acidic) | 1.54 |
pKa (strongest basic) | 9.42 |
Polar Surface Area | 86.38 Ų |
Rotatable Bond Count | 8 |
These properties suggest that PX-478 has moderate solubility and lipophilicity, influencing its absorption and distribution within biological systems .
PX-478 has significant potential applications in oncology:
PX-478 free base (chemical name: S-2-amino-3-[4′-N,N,-bis(chloroethyl)amino]phenyl propionic acid N-oxide dihydrochloride) is a small-molecule inhibitor selectively targeting the alpha subunit of hypoxia-inducible factor 1 (HIF-1α). As a master transcriptional regulator, HIF-1α controls cellular adaptation to hypoxia and is overexpressed in diverse pathological conditions, including solid tumors and atherosclerosis. Under hypoxic conditions, HIF-1α evades proteasomal degradation, dimerizes with HIF-1β, and activates genes driving angiogenesis, metabolic reprogramming, and treatment resistance. PX-478 free base represents a pharmacological strategy to disrupt this adaptive cascade by suppressing HIF-1α at multiple molecular levels. Its development addresses the critical need for targeted therapies against microenvironments where hypoxia fuels disease progression [2] [6] [10].
Mechanism of HIF-1α Inhibition
PX-478 free base employs a multi-modal mechanism to suppress HIF-1α activity:
This comprehensive inhibition depletes nuclear HIF-1α protein and disrupts hypoxia response element (HRE)-driven transcription of downstream effectors like vascular endothelial growth factor (VEGF), glucose transporter 1 (GLUT1), and collagen I [3] [8].
Antitumor Effects
PX-478 free base demonstrates direct cytotoxicity and chemo/radiosensitization:
Emerging Applications
Recent studies identify therapeutic potential beyond oncology:
Table 1: In Vitro Antiproliferative and HIF-1α Inhibitory Activity of PX-478
Cell Line | Application | IC₅₀ (μM) | Key Observations |
---|---|---|---|
PC3 (Prostate cancer) | Clonogenic survival (Normoxia) | 17 | Radiosensitization EF: 1.4 (Normoxia), 1.56 (Hypoxia) |
DU145 (Prostate cancer) | Clonogenic survival (Hypoxia) | 22 | Enhanced hypoxia-selective cytotoxicity |
MCF7 (Breast cancer) | Antiproliferation (Hypoxia, 72h) | 19.7 | Dose-dependent HIF-1α suppression |
HAEC (Endothelial) | HIF-1α protein reduction | ~100 | Downregulation of EDN1, GLUT1, LOX genes |
Molecular Properties
Structure-Activity Relationship (SAR)
Analytical Characteristics
Table 2: Key Physicochemical Properties of PX-478 Free Base
Property | Value | Significance |
---|---|---|
Molecular Formula | C₁₃H₁₈Cl₂N₂O₃ | Confirmed via elemental analysis |
CAS Registry Number | 685898-44-6 (dihydrochloride) | Unique compound identifier |
Optical Activity | [α]₂₅D = +15.6° (c=1.0 in H₂O) | Indicates chiral purity |
Aqueous Solubility | ≥35 mg/mL (88.81 mM) | Supports oral/intraperitoneal dosing |
Blood-Brain Barrier Penetration | Demonstrated in glioma models | Expands utility to CNS malignancies |
Discovery and Optimization
PX-478 emerged from rational drug design efforts in the early 2000s to target HIF-1α:
Biological Rationale for HIF-1α Targeting
The therapeutic focus on HIF-1α stems from its roles in:
Evolution of Therapeutic Strategy
PX-478 exemplifies a paradigm shift from targeting downstream effectors (e.g., VEGF) to master regulators:
Table 3: Key Milestones in PX-478 Development
Year | Development Stage | Significant Findings |
---|---|---|
2000s | Preclinical Synthesis | Identification of HIF-1α translation inhibition |
2008 | In Vitro Radiosensitization | EF of 1.56 in PC3 cells under hypoxia [4] |
2010s | Atherosclerosis Applications | Plaque reduction in ApoE⁻/⁻ mice [3] [8] |
2020s | CAR T-cell Interaction Studies | Suppression of T-cell exhaustion in hypoxia [7] |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: